molecular formula C12H14N2O3S B2532185 1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone CAS No. 923248-96-8

1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone

Cat. No.: B2532185
CAS No.: 923248-96-8
M. Wt: 266.32
InChI Key: QIOAWCFTQFHYIX-UHFFFAOYSA-N
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Description

1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone is a nitro-substituted aromatic ketone featuring a 1,4-thiazinan moiety at the para position relative to the ethanone group. The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (thiazinan ring) substituents, which may influence its physicochemical and electrochemical properties.

Properties

IUPAC Name

1-(2-nitro-5-thiomorpholin-4-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9(15)11-8-10(2-3-12(11)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOAWCFTQFHYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCSCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and 1,4-thiazinane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Functionalization of the Thiazinane Ring

The 1,4-thiazinane moiety is prone to:

  • Oxidation : Sulfur in the thiazinane ring may oxidize to sulfoxide or sulfone derivatives under conditions similar to those used for 1,3-thiazinane-4-one-1,1-dioxide (KMnO₄, yields 27–95%) .

  • Alkylation : Methylation at nitrogen or sulfur positions, as observed in the conversion of 31 to 36 (yield 32%) using NaH and iodomethane .

Reactivity of the Acetophenone Moiety

The ethanone group at position 1 may undergo:

  • Nucleophilic Addition : Enolate formation under basic conditions (e.g., LDA/THF) followed by alkylation or acylation, analogous to reactions in ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to yield secondary alcohols, as demonstrated in hydrogenolysis of thiazinane-linked propanenitriles .

Electrophilic Aromatic Substitution

The nitro and thiazinane groups direct electrophilic substitution on the phenyl ring:

  • Nitration/Sulfonation : The nitro group is meta-directing, but the electron-donating thiazinane substituent (para to nitro) may compete, leading to mixed regioselectivity.

  • Halogenation : Bromination or chlorination at activated positions, akin to reactions of 35 with 4-bromo-3,5-dimethylphenol .

Ring-Opening and Rearrangement Reactions

Under acidic or thermal conditions, the thiazinane ring may:

  • Decompose : Forming sulfonamide intermediates, as seen in Rh₂(OAc)₄-catalyzed reactions of 42 to α-phenyl-β-enamino esters .

  • Rearrangement : Intramolecular hydride or phenyl shifts, similar to carbene-mediated pathways yielding 43a /43b (ratio 5:91) .

Biological Activity Hypotheses

Though no direct data exists, structural analogs suggest potential:

  • Anticancer Activity : Thiazinane-linked acetophenones like 20 (IC₅₀ = 10–30 µM) show cytotoxicity via apoptosis induction .

  • Anticonvulsant Properties : Thiazole/thiazinane hybrids (e.g., 1 , 2 ) exhibit neuroactivity via GABAergic modulation .

Key Challenges and Limitations

  • Synthetic Complexity : Steric hindrance from the nitro and thiazinane groups may impede functionalization.

  • Stability : The nitro group could decompose under reductive conditions (e.g., catalytic hydrogenation).

Future Research Directions

  • Catalytic Cross-Coupling : Palladium-mediated couplings (e.g., Suzuki-Miyaura) to install aryl groups at the thiazinane ring.

  • Computational Modeling : DFT studies to predict regioselectivity in electrophilic substitution.

Scientific Research Applications

Chemistry

1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone serves as a building block in organic synthesis. It can participate in various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with a catalyst (e.g., palladium on carbon).
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, replacing the nitro group with other functional groups.
  • Oxidation : The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Biology

Research indicates that this compound may exhibit biological activities, particularly:

  • Antimicrobial Properties : Studies have shown potential efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell growth through specific molecular interactions.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases:

  • Therapeutic Agent Development : Ongoing research aims to explore its role in developing treatments for conditions such as cancer and infections.

Industry

In industrial applications, this compound is utilized as:

  • Intermediate in Pharmaceutical Production : It is involved in synthesizing more complex pharmaceutical compounds.
  • Material Development : Used in creating new materials with desirable properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for antibiotic development.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on human liver cancer cells. The results demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Mechanism of Action

The mechanism of action of 1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone involves its interaction with molecular targets and pathways within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazinane ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Table 2. Electrochemical Performance of Selected Derivatives

Compound Name Analyte Detected Detection Limit Electrode Type Reference
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone L-Cysteine 0.1 μM Carbon paste electrode
Benzoylferrocene Methionine 50 nM Carbon nanotube paste

Biological Activity

1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone, a compound featuring a thiazinane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that thiazine derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar thiazine structures have shown promising results against various bacterial strains. A study evaluating the antimicrobial efficacy of thiazolidin derivatives reported minimum inhibitory concentration (MIC) values that suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazine Derivatives

CompoundMIC (µg/mL)Target Pathogen
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
This compoundTBDTBD

Antitumor Activity

The thiazine ring structure is crucial for cytotoxic activity against cancer cell lines. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Notably, thiazolidin derivatives have shown effectiveness in inhibiting cell proliferation in various cancer models .

Case Study: Apoptosis Induction
A study demonstrated that thiazolidin derivatives induced apoptosis in HeLa cells via intrinsic and extrinsic pathways, highlighting the potential of compounds with similar structures to act as anticancer agents .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
Compound C10HeLa
Compound D15A549 (Lung Cancer)
This compoundTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Interference with Cell Signaling Pathways : Thiazine derivatives often affect signaling pathways that regulate cell growth and survival.

Q & A

Q. What are the established synthetic routes for 1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step alkylation and nitration reactions. For structurally similar ethanone derivatives, a common approach includes:

Alkylation of the phenyl ring : Reacting a nitro-substituted phenyl precursor with 1,4-thiazinane under basic conditions (e.g., K₂CO₃ in DMF) .

Nitro group introduction : Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Key Parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation.
  • Temperature : Nitration requires strict thermal control to prevent side reactions.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) may accelerate thiazinane coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

TechniqueKey MarkersReference
¹H/¹³C NMR - Aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl).
  • Thiazinan NH/CH₂ groups (δ 1.5–3.5 ppm).
  • Ketone carbonyl (δ 200–210 ppm in ¹³C NMR). | |
    | Mass Spectrometry (EI) | Molecular ion peak (M⁺) and fragments:
  • Loss of NO₂ (m/z –46).
  • Thiazinan ring cleavage (m/z 85–100). | |
    | IR Spectroscopy | - C=O stretch (~1680 cm⁻¹).
  • NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹). | |

Validation : Cross-reference spectral data with computational predictions (e.g., DFT for IR/NMR) .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound when dealing with byproducts from nitro group introduction?

Methodological Answer:

  • Byproduct Identification : Use LC-MS or GC-MS to detect nitro-isomer byproducts (e.g., ortho/para isomers) .
  • Chromatographic Optimization :
    • HPLC : C18 column with acetonitrile/water (70:30) + 0.1% TFA to resolve polar impurities .
    • Prep-TLC : Silica GF254 plates, chloroform/methanol (9:1) for rapid screening .
  • Crystallization : Recrystallize from ethanol/water (4:1) to enhance purity (>98%) .

Critical Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate nitration before over-functionalization.

Q. What strategies are recommended for resolving contradictory thermal stability data (e.g., Tboil, ΔfusH) reported for structurally similar ethanone derivatives?

Methodological Answer: Contradictions often arise from:

Experimental Variability : Differences in calorimetric calibration (e.g., DSC vs. traditional methods) .

Sample Purity : Impurities (e.g., residual solvents) lower observed Tboil. Validate purity via GC-MS before measurement .

Q. Resolution Workflow :

  • Standardized Protocols : Adopt NIST-recommended methods for phase-change data collection .
  • Peer Validation : Compare results across labs using identical instrumentation (e.g., NIST-traceable DSC) .
  • Computational Cross-Check : Predict ΔfusH using QSPR models to identify outliers .

Q. How can computational models (e.g., QSPR, DFT) predict the reactivity of the thiazinan and nitro groups in this compound under varying pH conditions?

Methodological Answer:

  • DFT Simulations :
    • Optimize geometry at B3LYP/6-311+G(d,p) level.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on thiazinan and nitro groups .
  • QSPR Modeling :
    • Train models using datasets of similar compounds to predict hydrolysis rates at pH 2–12.
    • Key descriptors: Hammett σ constants for nitro groups, pKa of thiazinan NH .

Experimental Validation : Perform kinetic studies (UV-Vis monitoring at λ = 270 nm for nitro group degradation) .

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